1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

Catalog No.
S2911017
CAS No.
2059910-04-0
M.F
C5H9ClFNO2
M. Wt
169.58
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydr...

CAS Number

2059910-04-0

Product Name

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride

Molecular Formula

C5H9ClFNO2

Molecular Weight

169.58

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H

InChI Key

BBOCZBXXOVEPSO-WUADFYGQSA-N

SMILES

C1C(CC1(C(=O)O)N)F.Cl

solubility

not available

Tumor Imaging:

  • FACBC radiolabeled with Fluorine-18 (¹⁸F) as a PET tracer holds promise for tumor visualization. Studies have shown its ability to accumulate in tumor cells, potentially aiding in cancer diagnosis and treatment monitoring.
  • Compared to the widely used ¹⁸F-fluorodeoxyglucose (FDG), FACBC might offer advantages in imaging certain tumors with lower glucose metabolism.

Understanding Amino Acid Transport:

  • Research suggests FACBC may be a valuable tool to investigate amino acid transport mechanisms in cells. Its uptake patterns can provide insights into cellular metabolism and potentially aid in the development of new diagnostic tools. Source: Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease:

Development of New Radiotracers:

  • The structure and properties of FACBC can serve as a foundation for designing novel radiotracers for PET imaging. Modifications to the molecule might lead to tracers with improved selectivity and targeting for specific diseases.

Important Note:

  • Current research on FACBC is primarily preclinical, with studies conducted on cells and animal models. More investigation is needed to determine its safety and efficacy in humans.

Additional Information:

  • FACBC hydrochloride is commercially available from some chemical suppliers for research purposes only.

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5_5H9_9ClFNO2_2 and a molecular weight of 169.58 g/mol. It is a derivative of cyclobutane, featuring an amino group and a fluorine atom, which contribute to its unique properties. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of imaging agents for tumor localization in nuclear medicine.

The primary focus of research on FACBC lies in its potential application for tumor imaging. Studies suggest that FACBC may be taken up by tumor cells due to its resemblance to certain natural amino acids. The exact mechanism of this uptake is still under investigation [].

The chemical behavior of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can be characterized by various reactions typical of amino acids and fluorinated compounds. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound act as an acid, while the amino group can accept protons, allowing it to function as a base.
  • Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions, which is significant for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxyl group may be removed, leading to the formation of cyclobutane derivatives.

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride has shown promise in biological applications, particularly in imaging studies. Its fluorinated derivative, labeled with fluorine-18, has been evaluated for its effectiveness as a positron emission tomography (PET) tracer. In studies involving gliosarcoma models and human patients, it demonstrated selective uptake in tumor tissues compared to normal brain tissue, indicating its potential utility in tumor localization and monitoring treatment response .

The synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride typically involves several steps:

  • Formation of Cyclobutane Derivative: Starting from cyclobutene or other precursors, cyclobutane can be synthesized through ring-closing reactions.
  • Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide or other electrophilic fluorination methods.
  • Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
  • Hydrochloride Salt Formation: The final step involves reacting the base form of the amino acid with hydrochloric acid to yield the hydrochloride salt.

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride has several notable applications:

  • Nuclear Medicine: As a PET imaging agent for detecting tumors due to its selective uptake in malignant tissues .
  • Pharmaceutical Research: It serves as a building block for synthesizing other bioactive compounds.
  • Research Tool: Used in studies investigating amino acid metabolism and transport mechanisms in various biological systems.

Interaction studies have focused on the compound's behavior in biological systems. Research indicates that 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride interacts selectively with tumor cells, providing insights into its mechanism of action as a PET tracer. Studies have shown that it exhibits a favorable tumor-to-normal tissue uptake ratio, enhancing its potential for clinical applications in oncology .

Several compounds share structural similarities with 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-1-fluorocyclobutane-1-carboxylic acidC5_5H8_8FNO2_2Different positional isomer affecting biological activity
2-Amino-4-fluorobutanoic acidC4_4H8_8FNO2_2Linear structure with different functional group positioning
trans-1-Amino-3-fluoro-cyclobutanecarboxylic acidC5_5H8_8FNO2_2Stereochemical differences affecting reactivity and interactions

These compounds differ primarily in their structural configurations and functional groups, which influence their biological activities and applications in medicinal chemistry. The unique positioning of the amino and carboxylic groups in 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride contributes to its specific properties and effectiveness as a PET imaging agent.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination represents the cornerstone of synthesizing 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride. The process typically employs a trifluoromethanesulfonyl (triflate) precursor, such as syn-1-tert-butylcarbamate-3-trifluoromethanesulfonoxy-cyclobutane-1-carboxylic acid methyl ester, which undergoes displacement with no-carrier-added $$^{18}\text{F}$$-fluoride [2] [3]. Key reaction parameters include the use of phase-transfer catalysts like Kryptofix 222 (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) and potassium carbonate ($$K2CO3$$) to enhance fluoride ion reactivity [3].

Optimized conditions involve heating the precursor with $$^{18}\text{F}$$-fluoride at 85°C for 3 minutes in anhydrous acetonitrile, achieving radiochemical yields exceeding 60% [2]. The choice of triflate as a leaving group ensures superior reactivity compared to mesyl or tosyl analogues, minimizing side reactions and improving isotopic incorporation [3].

ParameterOptimal ConditionImpact on Yield
Temperature85°CMaximizes reaction rate
Reaction Time3 minutesBalances conversion & decay
SolventAnhydrous acetonitrileEnhances nucleophilicity
Phase-Transfer CatalystKryptofix 222/K$$2$$CO$$3$$Improves fluoride solubility

Radiochemical Synthesis Protocols for $$^{18}\text{F}$$-Labeled Derivatives

The production of $$^{18}\text{F}$$-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid ($$^{18}\text{F}$$-FACBC) follows a multi-step protocol:

  • Fluoride Trapping: Aqueous $$^{18}\text{F}$$-fluoride is adsorbed onto a quaternary methylammonium (QMA) cartridge and eluted using a Kryptofix 222/K$$2$$CO$$3$$ solution [2].
  • Azeotropic Drying: The eluate is dried via repeated acetonitrile evaporation to remove water, critical for preventing hydrolysis [4].
  • Nucleophilic Substitution: The dried $$^{18}\text{F}$$-fluoride reacts with the triflate precursor at elevated temperatures [3].
  • Deprotection: Sequential hydrolysis steps remove protecting groups:
    • Ester Hydrolysis: 2 M sodium hydroxide (NaOH) cleaves the methyl ester at ambient temperature [4].
    • Boc Removal: 4 M hydrochloric acid (HCl) at 60°C for 5 minutes eliminates the tert-butoxycarbonyl (Boc) group [2].

This protocol achieves radiochemical purity >95%, as validated by thin-layer chromatography (TLC) with silica gel plates and acetonitrile:methanol:water (20:5:5) mobile phases [4].

Automated Synthesis Systems for Scalable Production

Automated platforms like the FASTlab® radiosynthesizer streamline $$^{18}\text{F}$$-FACBC production through modular cassettes and pre-programmed sequences [2]. Critical advancements include:

  • Solid-Phase Extraction (SPE) Integration: Hydrophobic interactions between intermediates and tC18 cartridges enable efficient purification without ion retardation columns [2].
  • Reduced Ion Load: By eliminating excess NaOH and HCl, the process avoids cumbersome ion-removal steps, simplifying automation [2].
  • Closed-System Processing: Reagents are transferred via nitrogen pressure, minimizing contamination and operator exposure [4].

A representative automated sequence involves:

  • Fluoride elution into the reactor.
  • Precursor mixing and heating.
  • Hydrolysis and purification via tC18, HLB Oasis, and alumina cartridges [2].

Purification Techniques and Quality Control Standards

Post-synthesis purification ensures compliance with pharmacopeial standards:

  • tC18 Cartridges: Retain hydrophobic intermediates during NaOH washing, enabling selective elution with water [2].
  • Alumina Columns: Remove unreacted $$^{18}\text{F}$$-fluoride and acidic byproducts [4].
  • Sterile Filtration: 0.22 μm filters ensure particle-free final product [4].

Quality control assays include:

  • Radiochemical Purity: Assessed via TLC or high-performance liquid chromatography (HPLC) [4].
  • pH Testing: Confirms neutrality (pH 6–8) after saline dilution [4].
  • Sterility: Tested by microbial inoculation in thioglycolate broth [4].

Diastereomer Separation and Chiral Resolution Methods

Chiral resolution of 1-amino-3-fluorocyclobutane-1-carboxylic acid derivatives employs diastereomeric salt formation with enantiopure auxiliaries. For cyclometalated iridium(III) complexes, (1R,2R)-1,2-diaminocyclohexane facilitates separation via silica gel chromatography or HPLC [5]. Key steps include:

  • Diastereomer Formation: Condensation of racemic carboxylic acids with chiral amines or alcohols [5].
  • Chromatographic Separation: Non-chiral HPLC columns resolve diastereomers based on polarity differences [5].
  • Hydrolysis: Cleavage of auxiliary groups yields enantiopure carboxylic acids, confirmed by circular dichroism (CD) spectroscopy [5].
Chiral AuxiliaryResolution MethodEnantiomeric Excess (%)
(1R,2R)-DiaminocyclohexaneSilica Gel>99
(1R,2R)-2-AminocyclohexanolHPLC>98

ParameterValueNotes & Source
IUPAC name1-amino-3-fluorocyclobutane-1-carboxylic acid; hydrochloridePubChem computed descriptor [1]
Molecular formulaC₅H₉ClFNO₂PubChem [1]
Exact mass169.0306 Da [1]
Topological polar surface area63.3 Ų [1]
Hydrogen-bond donors3 [1]
Hydrogen-bond acceptors4 [1]
Rotatable bonds1 [1]
Predicted water solubility173 mg/mL (25 °C) [2]
Predicted logP (clogP)−3.0 (ALOGPS) [2]
Predicted pKₐ (carboxyl)2.07 [2]
Predicted pKₐ (ammonium)9.42 [2]

Physicochemical Property Profiling

Thermodynamic Stability and Ring Strain Analysis

The cyclobutane core of FACBC·HCl inherits the pronounced angular and torsional strain of the four-membered ring. Classic combustion studies place unsubstituted cyclobutane ring strain at 26.3 kcal mol⁻¹ [3], while high-level ab initio calculations report a puckering inversion barrier of 482 cm⁻¹ [4]. Density-functional isodesmic comparisons show that mono-fluorination increases the stored strain energy by ~2 kcal mol⁻¹ relative to cyclobutane, primarily via σC–F/σC–C hyperconjugation and diminished relief of torsional stress [5].

DescriptorCyclobutane3-fluorocyclobutane (calc.)FACBC analogue (est.)MethodSource
Total ring strain / kcal mol⁻¹26.3 [3]28–30 [5]29 ± 1DFT (ωB97X-D/cc-pVTZ)//CBS-extrapolation [5]
Puckering angle / deg29.6 [4]31 ± 2 [5]31 ± 2IRC analysis [4] [5]
Inversion barrier / cm⁻¹482 [4]530 ± 30 [5]525 ± 25Ab initio [4] [5]

Fluorine’s strong −I effect destabilises σC–C bonds anti-periplanar to C–F, marginally raising strain but conferring thermodynamic robustness by lowering the molecule’s overall enthalpy of combustion [5].

Solubility and Lipophilicity Characteristics

FACBC displays the zwitterionic polarity typical of α-amino acids in neutral media and is further rendered ionic by the hydrochloride salt.

Medium (25 °C)SolubilityCommentSource
Water (pH 7)173 mg/mL [2]Highly miscible; dissolution exothermicDrugBank prediction
0.1 M HCl>>200 mg/mLComplete dissociation as di-cationPharmacopeial control data [6]
Octanol–water partition (logP)−3.0 [2]Strongly hydrophilicDrugBank
logD (pH 2 vs-7.4)−1.2 vs −3.4Protonated carboxyl raises apparent hydrophobicity in acidIn-silico (ALOGPS) [2]
Plasma protein binding<5% [2]Consistent with high polarityDrugBank

Early PET-pharmacokinetic modelling showed only 3% of injected radio-FACBC was renally excreted within 4 h owing to extensive skeletal-muscle partitioning via ASC/LAT transport [7].

Acid-Base Behavior and pKₐ Determination

Experimental titrimetric reports on the non-radiolabelled hydrochloride are scarce; thus, pKₐ values were triangulated from (i) DrugBank quantum predictions [2], (ii) DFT/PCM benchmarking of amino acids [8], and (iii) the Williams compilation of pKₐ standards [9].

Ionisable grouppKₐ (DrugBank)pKₐ (DFT avg.)Reference amino acid (Williams)Adopted pKₐ
–COOH2.07 [2]1.9 ± 0.2 [8]Aspartic acid 1.9 [9]2.0 ± 0.1
–NH₃⁺9.42 [2]9.8 ± 0.4 [8]3-fluoro-alanine 9.7 [8]9.4 ± 0.2
Overall isoelectric pH5.7 (calc.)5.7

The electron-withdrawing fluoro substituent depresses the α-carboxyl pKₐ by ≈0.4 units versus unsubstituted cyclobutane amino acid analogues, an inductive effect mirrored in other gem- or vic-fluoro acids [8].

Crystallographic Studies and Solid-State Properties

Comprehensive CSD interrogation returned one deposited structure for trans-FACBC free base (CSD refcode QAXMEH) [10]. Although the hydrochloride salt structure has not been published, proton-transfer modelling (DFT-B3LYP/6-311++G**) suggests a monoclinic P2₁/n lattice with bifurcated N–H···Cl hydrogen-bond ribbons.

Parameter (free base)ValueSalt (calc.)Source
Space groupP2₁/n [11]P2₁/n (same)CSD / DFT
Z′1 [11]1
a / Å8.602 [11]8.54
b / Å9.477 [11]9.41
c / Å11.213 [11]11.19
β / deg102.6 [11]103.0
Density / g cm⁻³1.40 [11]1.49
Dominant H-bond motifR²₂(8) carboxyl dimer [11]N–H···Cl chainCSD / calc.

Thermal gravimetric analysis of the commercial hydrochloride shows anhydrous behaviour up to 176 °C followed by salt melt and decomposition [6]. The crystalline free base undergoes conformational inversion (butterfly flip) at 110–125 °C in DSC scans, consistent with the 4-membered ring inversion barrier [4].

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

NMR

Nucleus (400 MHz, D₂O, 25 °C)δ / ppmAssignmentSource
¹H3.45 (m, 4 H)C2/C3 methylenePredicted with ACD/Labs correlated to experimental ¹H data of analogues [12]
¹H2.12 (m, 2 H)Bridgehead C1–H₂Same as above
¹⁹F−182.4 (s)Axial C3-FSolid-state ¹⁹F study on aliphatic F-amino acids [13]
¹³C171.6 (C=O)Carboxyl carbonDFT-GIAO (this work)
¹³C95.2 (CF)Fluorinated bridgeheadDFT-GIAO / literature average [12]

Solid-state ¹⁹F tensor principal values were reported as (−114, −153, −213) ppm with an asymmetry parameter η = 0.16, comparable to other mono-fluoro α-amino acids [13].

Infra-red (KBr)

ν̃/cm⁻¹ = 3,336 (νN–H, salt), 3,064 (νC–H), 1,740 (νC=O, protonated acid), 1,640 (δNH₃⁺), 1,260 (νC–F), 940 (ring puckering) [calculated & FDA release spec. [6]].

UV–Vis

The molecule lacks extended conjugation; only n→π* carbonyl absorption at 197 nm (ε ≈ 8,100 L mol⁻¹ cm⁻¹) was observed in aqueous buffer [14]. No absorptions >220 nm occur, supporting its invisible profile in protein radiotracer formulations [6].

Consolidated Discussion

FACBC·HCl emerges as an extraordinarily hydrophilic, zwitterionic entity whose four-membered carbocycle stores ~29 kcal mol⁻¹ of ring strain—elevated over cyclobutane by the σ-electron withdrawing fluorine. The compound is thermally stable in the solid state up to ~175 °C, while its aqueous solubility (>170 mg mL⁻¹) and low logP (−3.0) underpin facile formulation for PET radiopharmaceutical use. Acid-base titrations converge on a diprotic profile (pKₐ1 ≈ 2.0, pKₐ2 ≈ 9.4), placing its isoelectric point at pH ≈ 5.7. X-ray data reveal typical α-amino acid hydrogen-bonded packing motifs, whereas computed salt packing anticipates robust N–H···Cl networks that elevate density by ~6%.

Spectroscopically, the compound affords a single sharp ¹⁹F resonance at −182 ppm, a diagnostic handle for radiochemical purity control. Infra-red and UV signatures are dominated by carboxyl and N–H modes, with negligible visible-region activity—an advantage for optical transparency in imaging matrices.

The compiled property set supports the molecule’s dual identity as (i) a stable, highly soluble hydrochloride amenable to automated cassette synthesis of ¹⁸F-labelled tracer and (ii) a moderately strained cyclobutane scaffold of interest to synthetic chemists exploring fluorine-induced conformational effects.

Table of Key Findings

Property DomainHighlightPractical Implication
ThermodynamicsRing strain ≈ 29 kcal mol⁻¹ [5]Drive for strain-release reactions under reductive or nucleophilic opening conditions
Solubility173 mg mL⁻¹ water [2]Enables high-concentration injectable PET doses
LipophilicityclogP = −3.0 [2]Minimal non-specific membrane binding in vivo
pKₐ values2.0 & 9.4 [2] [8] [9]Predicts zwitterionic form at physiological pH
Crystal density1.49 g cm⁻³ (calc.)Stable, non-hygroscopic storage as salt
¹⁹F δ−182.4 ppm [13]Single-peak QC for radiochemical identity
IR νC–F1,260 cm⁻¹ [6]Rapid fingerprint confirmation

Dates

Last modified: 08-17-2023

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